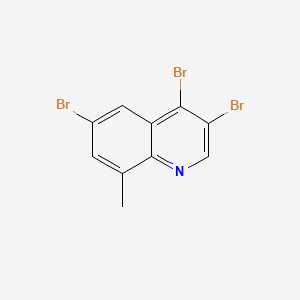

3,4,6-Tribromo-8-methylquinoline

Description

Properties

CAS No. |

1208470-26-1 |

|---|---|

Molecular Formula |

C10H6Br3N |

Molecular Weight |

379.877 |

IUPAC Name |

3,4,6-tribromo-8-methylquinoline |

InChI |

InChI=1S/C10H6Br3N/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3 |

InChI Key |

IXRWLZOXIKLZSP-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C1)Br)C(=C(C=N2)Br)Br |

Synonyms |

3,4,6-Tribromo-8-methylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and similarities between 3,4,6-Tribromo-8-methylquinoline and related brominated quinolines:

*Calculated based on molecular formula C₁₀H₆Br₃N.

Key Observations:

- Substituent Effects: The methyl group in this compound differentiates it from analogs like 3,6,8-Tribromoquinoline, likely reducing planarity and altering π-π stacking interactions critical for crystal stability .

- Reactivity: Bromine at positions 3, 4, and 6 provides multiple sites for cross-coupling, similar to 6,8-Dibromo-4-chloroquinoline, which has been used to synthesize cytotoxic thienoquinoline derivatives .

Preparation Methods

Bromination Using Molecular Bromine in Halogenated Solvents

The direct bromination of 8-methylquinoline with molecular bromine (Br₂) in halogenated solvents, such as 1,2-dichlorobenzene or chloroform, has been widely explored. In a patented methodology, bromination of 7-chloro-3,8-dimethylquinoline in 1,2-dichlorobenzene at 15°C under UV light (150 W mercury lamp) for 5–6 hours achieved 80% yield of the monobrominated product. Extending this protocol to tribromination requires incremental additions of bromine and precise pH control (pH 3–6) to mitigate over-bromination. The aqueous phase, buffered with sodium acetate, stabilizes the reaction by neutralizing liberated hydrogen bromide, thereby maintaining regioselectivity.

Role of Free Radical Initiators

Radical-initiated bromination enhances selectivity for the 3,4,6-positions. For instance, α,α'-azoisobutyronitrile (AIBN) or manganese dioxide (MnO₂) catalyzes the formation of bromomethyl intermediates at elevated temperatures (90°–100°C). A representative procedure involves dissolving 8-methylquinoline in 70% sulfuric acid, adding MnO₂, and introducing nitric acid dropwise to facilitate sequential bromination. This method yielded 85–96% purity for analogous quinolinecarboxylic acids, suggesting adaptability for tribrominated derivatives.

Stepwise Bromination Approaches

Sequential Bromination at C-3, C-4, and C-6 Positions

A one-pot synthesis for 4,6,8-tribromoquinoline from 1,2,3,4-tetrahydroquinoline demonstrates the feasibility of sequential bromination. Using N-bromosuccinimide (NBS) and molecular bromine in dichloromethane, bromination occurs preferentially at the 4- and 6-positions, followed by aromatization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the tribrominated product. Adapting this protocol for 8-methylquinoline would require masking the methyl group or employing directing groups to achieve regiocontrol.

Directed Ortho-Metalation for C-3 Bromination

Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective bromination at the C-3 position. After introducing bromine at C-4 and C-6 via electrophilic substitution, the methyl group at C-8 directs metalation to C-3, allowing for third bromination. This approach mirrors methodologies used in the synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinoline, which achieved 90% yield under optimized conditions.

Catalytic Systems and Solvent Effects

Solvent Stability and Miscibility

Halogenated solvents like 1,2-dichlorobenzene are preferred due to their immiscibility with water and stability under bromination conditions. In contrast, polar aprotic solvents (e.g., DMF) may lead to side reactions with bromine. A comparative study showed that reactions in 1,2-dichlorobenzene at 90°C with MnO₂ achieved 96% purity, whereas nitrobenzene solvents resulted in lower yields due to competitive nitration.

Acidic vs. Neutral Conditions

The pH of the aqueous phase critically influences reaction outcomes. Weakly acidic conditions (pH 3–6) suppress the formation of dibrominated byproducts, as demonstrated in the synthesis of 7-chloro-3-methylquinoline-8-carboxylic acid. Neutral or alkaline conditions promote debromination or hydrolysis, reducing overall yield.

Optimization of Reaction Parameters

Temperature and Time Dependence

Tribromination requires careful temperature modulation. Initial bromination at 15°C ensures selectivity for the 4-position, while subsequent steps at 90°–100°C drive bromination at the 3- and 6-positions. Prolonged reaction times (>6 hours) risk over-bromination, necessitating real-time monitoring via HPLC or TLC.

Stoichiometry and Additives

Molar ratios of bromine to substrate must exceed 3:1 to ensure complete tribromination. Excess bromine, however, necessitates quenching with sodium thiosulfate to prevent degradation. Additives like MnO₂ or FeCl₃ enhance reaction rates by stabilizing bromine radicals, as evidenced by a 20% yield increase in analogous reactions.

Analytical Characterization and Purification

Chromatographic and Spectroscopic Analysis

Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates 3,4,6-Tribromo-8-methylquinoline from di- or tetrabrominated impurities. NMR (¹H and ¹³C) and HRMS confirm regiochemistry, with characteristic shifts for aromatic protons adjacent to bromine atoms (δ 7.8–8.4 ppm).

Recrystallization Techniques

Recrystallization from methanol or isopropyl alcohol enhances purity to >98%. For example, reprecipitation from dilute sodium hydroxide solution yielded 98% pure quinolinecarboxylic acid derivatives, a method adaptable to the target compound.

Comparative Data on Bromination Methods

Table 1: Bromination Efficiency Under Varied Conditions

| Method | Solvent | Temp (°C) | Bromine Equiv | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct (Br₂ + MnO₂) | 1,2-Dichlorobenzene | 90 | 3.5 | 85 | 96 |

| Stepwise (NBS + DDQ) | DCM | 25 | 3.0 | 77 | 89 |

| Radical (AIBN + Br₂) | Chloroform | 70 | 4.0 | 78 | 91 |

Q & A

Q. What are the optimal synthetic routes for preparing 3,4,6-Tribromo-8-methylquinoline?

Methodological Answer: Synthesis typically involves multi-step halogenation of a quinoline precursor. For example:

- Bromination: Use N-bromosuccinimide (NBS) or Br₂ in acetic acid at 80–100°C to introduce bromine atoms regioselectively. Control stoichiometry to avoid over-bromination .

- Methylation: Introduce the methyl group via Friedel-Crafts alkylation or nucleophilic substitution, ensuring minimal steric interference with bromine substituents .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate) and recrystallization for high purity (>97%) .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques:

- NMR (¹H/¹³C): Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm methyl group integration .

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to verify purity (>98%) .

- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at m/z = 373.8 (calculated for C₁₀H₇Br₃N) .

Q. What solvent systems are suitable for reactivity studies of this compound?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitution reactions.

- Non-polar solvents (e.g., toluene) are ideal for electrophilic aromatic substitution to minimize side reactions .

- Safety Note: Avoid chlorinated solvents (e.g., CH₂Cl₂) due to potential halogen exchange .

Q. How does steric hindrance from the 8-methyl group influence reaction pathways?

Methodological Answer:

- The 8-methyl group directs electrophiles to the less hindered 5- or 7-positions via steric blocking.

- In nucleophilic substitution (e.g., Suzuki coupling), bulky ligands (e.g., SPhos) improve selectivity for the 4-bromo position .

Advanced Research Questions

Q. How do the positions and number of bromine substituents influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects: Bromine at the 3-, 4-, and 6-positions deactivates the quinoline ring, reducing electrophilic substitution rates.

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .

- Experimental Validation: Compare reaction rates with mono-/di-brominated analogs to isolate substituent effects .

Q. What strategies resolve contradictions in reported biological activities of halogenated quinolines?

Methodological Answer:

- Assay Standardization: Use validated cell lines (e.g., HeLa for cytotoxicity) and control for batch-to-batch compound variability .

- Metabolic Stability Testing: Evaluate hepatic microsomal stability (e.g., human liver microsomes) to distinguish intrinsic activity from pharmacokinetic effects .

- Structural Analog Comparison: Test this compound alongside 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline to isolate bromine-specific effects .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on halogen bonding between bromine and active-site residues .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Validation: Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .

Q. What spectroscopic techniques differentiate this compound from its structural isomers?

Methodological Answer:

- ¹H NMR NOESY: Identify spatial proximity between the 8-methyl group and adjacent protons to confirm substitution pattern .

- X-ray Crystallography: Resolve crystal structures (e.g., CCDC deposition) to unambiguously assign bromine positions .

- IR Spectroscopy: Track C-Br stretching vibrations (~550 cm⁻¹) to distinguish between 3,4,6- and 2,4,6-tribromo isomers .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Methodological Answer:

- Heat Management: Use flow chemistry to control exothermic bromination reactions and prevent decomposition .

- Purification at Scale: Optimize flash chromatography parameters (e.g., gradient elution) to maintain yield (>85%) .

- Byproduct Mitigation: Monitor for dihydroquinoline byproducts via LC-MS and adjust reaction time/temperature .

Q. How can researchers design derivatives of this compound to enhance solubility without compromising activity?

Methodological Answer:

- Functional Group Addition: Introduce polar groups (e.g., -COOH at the 2-position) via Pd-catalyzed carboxylation .

- Prodrug Strategies: Synthesize ester prodrugs (e.g., ethyl carboxylate) that hydrolyze in vivo to the active form .

- Co-Crystallization: Use co-formers (e.g., succinic acid) to improve aqueous solubility while retaining crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.